molecular formula C13H19NO B13887434 [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol

[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol

Katalognummer: B13887434
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: LIGZPJRPJQVVNK-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, in particular, has a unique structure that includes a benzyl group, a methyl group, and a hydroxymethyl group attached to the pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine ring with a benzyl halide in the presence of a base.

    Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction. This can be achieved by reacting the pyrrolidine ring with a methyl halide in the presence of a base.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This can be achieved by reacting the pyrrolidine ring with formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Methyl-substituted pyrrolidines.

    Substitution: Halide-substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.

    Medicine: It is investigated for its potential therapeutic properties. Pyrrolidine derivatives have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its stability and reactivity make it a valuable intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzyl group and hydroxymethyl group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target proteins.

Vergleich Mit ähnlichen Verbindungen

[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:

    [(2S)-1-benzyl-2-pyrrolidinyl]methanol: This compound lacks the methyl group, which can affect its reactivity and binding properties.

    [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which can influence its solubility and chemical reactivity.

    [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]amine: This compound has an amine group instead of a hydroxymethyl group, which can affect its basicity and nucleophilicity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

[(2S)-1-benzyl-2-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t13-/m0/s1

InChI-Schlüssel

LIGZPJRPJQVVNK-ZDUSSCGKSA-N

Isomerische SMILES

C[C@]1(CCCN1CC2=CC=CC=C2)CO

Kanonische SMILES

CC1(CCCN1CC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.